molecular formula C18H17N5O3S2 B10786614 Pfe-pkis 35

Pfe-pkis 35

Cat. No.: B10786614
M. Wt: 415.5 g/mol
InChI Key: CPEZYFQSNQRHMQ-UHFFFAOYSA-N
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Description

PFE-PKIS 35 is a compound included in the Published Kinase Inhibitor Set (PKIS), a chemogenomic library distributed by GlaxoSmithKline and the Structural Genomics Consortium at the University of North Carolina. This compound is part of a collection designed to provide broad coverage of the kinome and to serve as a tool for exploring the roles of understudied kinases in disease processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of kinase inhibitors like PFE-PKIS 35 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

PFE-PKIS 35, like other kinase inhibitors, can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under conditions such as elevated temperatures and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

PFE-PKIS 35 has been utilized in various scientific research applications, including:

Mechanism of Action

PFE-PKIS 35 exerts its effects by inhibiting specific kinases, which are enzymes that play crucial roles in cellular signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular functions and has potential therapeutic implications in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PFE-PKIS 35 include other kinase inhibitors such as:

Uniqueness

This compound is unique in its specific kinase inhibition profile and its inclusion in the PKIS library, which is designed to cover a broad range of kinases. Its selectivity and potency make it a valuable tool for studying understudied kinases and their roles in disease processes .

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile

InChI

InChI=1S/C18H17N5O3S2/c1-28(24,25)13-4-2-12(3-5-13)15-14(10-19)18(23-6-8-26-9-7-23)27-16(15)17-20-11-21-22-17/h2-5,11H,6-9H2,1H3,(H,20,21,22)

InChI Key

CPEZYFQSNQRHMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4

Origin of Product

United States

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